Tetrahydro-1H,3H-pyrrolo(1,2-c)oxazole-1,3-dione
Overview
Description
Tetrahydro-1H,3H-pyrrolo(1,2-c)oxazole-1,3-dione: is a heterocyclic compound with the molecular formula C6H7NO3. It is known for its unique structure, which includes a fused pyrrole and oxazole ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tetrahydro-1H,3H-pyrrolo(1,2-c)oxazole-1,3-dione typically involves the cyclization of amino acids or their derivatives. One common method is the reaction of proline with phosgene, which leads to the formation of the desired compound through a cyclization process .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: Tetrahydro-1H,3H-pyrrolo(1,2-c)oxazole-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazolidinones.
Reduction: Reduction reactions can lead to the formation of pyrrolidines.
Substitution: Nucleophilic substitution reactions can occur at the oxazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and thiols can be employed under mild conditions.
Major Products: The major products formed from these reactions include various substituted oxazolidinones, pyrrolidines, and other heterocyclic derivatives .
Scientific Research Applications
Chemistry: In chemistry, Tetrahydro-1H,3H-pyrrolo(1,2-c)oxazole-1,3-dione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in modulating enzyme activity and interacting with biological macromolecules .
Medicine: In medicine, this compound derivatives are being explored for their therapeutic potential. They are investigated for their anti-inflammatory, antimicrobial, and anticancer properties .
Industry: Industrially, this compound is used in the development of new materials, including polymers and coatings, due to its stability and reactivity .
Mechanism of Action
The mechanism of action of Tetrahydro-1H,3H-pyrrolo(1,2-c)oxazole-1,3-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved often include modulation of signal transduction and gene expression .
Comparison with Similar Compounds
Oxazolidinones: These compounds share a similar oxazole ring and are known for their antibiotic properties.
Pyrrolidines: These compounds have a similar pyrrole ring and are used in various pharmaceutical applications.
Uniqueness: Tetrahydro-1H,3H-pyrrolo(1,2-c)oxazole-1,3-dione is unique due to its fused ring system, which imparts distinct chemical and biological properties. This makes it a valuable scaffold for the development of new drugs and materials .
Biological Activity
Tetrahydro-1H,3H-pyrrolo(1,2-c)oxazole-1,3-dione is a heterocyclic compound that has garnered significant interest in both synthetic and biological chemistry. Its unique bicyclic structure, which incorporates both pyrrole and oxazole moieties, contributes to its diverse chemical properties and potential applications in medicinal chemistry. The molecular formula of this compound is , with a molar mass of approximately 141.125 g/mol .
Research indicates that this compound interacts with various biological targets, including enzymes and receptors. These interactions can influence several metabolic pathways, potentially leading to therapeutic effects. Key biological activities associated with this compound include:
- Enzyme Inhibition : Studies suggest that derivatives of this compound exhibit inhibitory effects on certain enzymes. For instance, the compound has been investigated for its potential as an inhibitor of xanthine oxidase (XO), an enzyme involved in uric acid production .
- Anticancer Properties : Some derivatives have shown promise in anticancer research. Structure-activity relationship (SAR) studies indicate that modifications to the compound can enhance its cytotoxicity against various cancer cell lines .
Case Studies and Research Findings
Several studies have documented the biological activity of this compound and its derivatives:
- Anticancer Activity : A study published in Organic Letters highlighted the synthesis of various derivatives and their evaluation for anticancer activity. The results showed that certain modifications led to significant cytotoxic effects against human cancer cell lines .
- Enzyme Inhibition Studies : Research focusing on enzyme inhibition revealed that specific derivatives could effectively inhibit xanthine oxidase with IC50 values indicating strong potency. This suggests potential applications in treating conditions like gout .
- Antimicrobial Effects : Other studies have explored the antimicrobial properties of this compound. For example, the interaction of this compound with bacterial enzymes demonstrated promising results against various pathogens .
Comparative Analysis
To better understand the biological activity of this compound relative to similar compounds, a comparative analysis is presented below:
Compound Name | Structure Type | Unique Features | Biological Activity |
---|---|---|---|
This compound | Bicyclic heterocycle | Contains both pyrrole and oxazole moieties | Anticancer and enzyme inhibition |
Pyrrole | Five-membered ring | Basic unit in many natural products | Limited standalone activity |
Oxazolone | Five-membered ring | Contains a carbonyl group | Used in organic synthesis |
Pyrrolidine | Saturated five-membered ring | Common building block | Moderate biological activity |
This table illustrates how this compound's unique structure may confer distinct reactivity patterns and biological activities not observed in other related compounds.
Properties
IUPAC Name |
5,6,7,7a-tetrahydropyrrolo[1,2-c][1,3]oxazole-1,3-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO3/c8-5-4-2-1-3-7(4)6(9)10-5/h4H,1-3H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNWNBXNPBSVNMU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(=O)OC(=O)N2C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO3 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10971691 | |
Record name | Tetrahydro-1H,3H-pyrrolo[1,2-c][1,3]oxazole-1,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10971691 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.12 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5626-64-2, 45736-33-2 | |
Record name | Tetrahydro-1H,3H-pyrrolo[1,2-c]oxazole-1,3-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5626-64-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tetrahydro-1H,3H-pyrrolo(1,2-c)oxazole-1,3-dione | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005626642 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tetrahydro-1H,3H-pyrrolo[1,2-c][1,3]oxazole-1,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10971691 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tetrahydro-1H,3H-pyrrolo[1,2-c]oxazole-1,3-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.606 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1H,3H-Pyrrolo(1,2-c)Oxazole-1,3-dione Tetrahydro- (7aS)- | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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